molecular formula C10H11NOS2 B2409762 2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol CAS No. 1268058-88-3

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol

Cat. No.: B2409762
CAS No.: 1268058-88-3
M. Wt: 225.32
InChI Key: UONLJCMCCQQBQK-UHFFFAOYSA-N
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Description

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol is a compound that features a thiophene ring system, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol typically involves the condensation of thiophene derivatives with appropriate amine and alcohol groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of specialized materials and bioactive molecules .

Properties

IUPAC Name

2-amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-6-7(12)8-3-4-10(14-8)9-2-1-5-13-9/h1-5,7,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLJCMCCQQBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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